1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine
Description
X-ray Crystallographic Analysis of Oxadiazole Core Configuration
The crystallographic analysis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine reveals fundamental structural parameters that define the molecular geometry and intermolecular interactions. The 1,2,4-oxadiazole ring system adopts a planar configuration with characteristic bond lengths and angles that contribute to the overall stability of the heterocyclic framework. The oxadiazole core demonstrates typical aromatic character with delocalized electron density distributed across the nitrogen-oxygen-carbon framework, resulting in enhanced stability through resonance effects.
The ethanamine substituent attached to the 5-position of the oxadiazole ring introduces stereochemical complexity, particularly in the case of the chiral variants such as the (R)-enantiomer and (S)-enantiomer forms documented in chemical databases. Crystal packing arrangements reveal intermolecular hydrogen bonding patterns between the amine functional group and the electronegative atoms within the oxadiazole ring system of adjacent molecules. These interactions contribute significantly to the solid-state properties and influence the compound's physical characteristics including melting point and solubility behavior.
The methyl substituent at the 3-position of the oxadiazole ring adopts an optimal conformation that minimizes steric hindrance while maintaining electronic conjugation with the heterocyclic system. X-ray diffraction studies of related oxadiazole compounds indicate that the C-N and N-O bond lengths within the ring fall within expected ranges for aromatic heterocycles, typically measuring 1.30-1.35 Angstroms for C-N bonds and 1.40-1.45 Angstroms for N-O bonds. The planarity of the oxadiazole ring system facilitates optimal orbital overlap and contributes to the compound's electronic stability.
Tautomeric Behavior and Resonance Stabilization Effects
The tautomeric equilibria in this compound and related oxadiazole derivatives represent a crucial aspect of their molecular behavior and chemical reactivity. Computational studies using Density Functional Theory at the B3LYP/6-311++G(d,p) level have demonstrated that the stability of different tautomeric forms depends significantly on both the nature of substituents and the surrounding chemical environment. In the gas phase, the predominant tautomeric form is influenced by the electronic properties of the methyl and ethanamine substituents, which affect the electron distribution within the oxadiazole ring system.
The resonance stabilization of the 1,2,4-oxadiazole core arises from the delocalization of π-electrons across the five-membered ring structure, creating multiple canonical forms that contribute to the overall electronic stability. The nitrogen atoms at positions 2 and 4 serve as electron-withdrawing centers, while the oxygen atom at position 1 participates in the π-electron system through its lone pairs. This electronic arrangement results in significant aromaticity that enhances the chemical stability of the compound under various reaction conditions.
Solvent effects play a substantial role in determining the preferred tautomeric forms, with polar solvents generally favoring forms that maximize dipole moment interactions with the surrounding medium. The presence of the ethanamine substituent introduces additional complexity through potential intramolecular hydrogen bonding interactions, which can stabilize specific conformational arrangements. Natural Bond Orbital analysis reveals that the electron density distribution within the molecule is significantly influenced by the substituent effects, with the methyl group acting as an electron-donating group and the ethanamine moiety providing both electronic and steric effects.
Properties
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKFDBDBHDMKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with ethanamine under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine has been investigated for its biological activities , particularly in the context of drug development. Compounds in the oxadiazole class have shown promising results in:
- Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles exhibit significant antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated inhibitory effects comparable to established antibiotics .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. Some compounds have been tested for their ability to inhibit inflammation-related pathways, showing efficacy similar to conventional anti-inflammatory drugs .
- Cancer Therapeutics : The unique structure of this compound allows for interactions with biological macromolecules such as proteins and nucleic acids, which may lead to novel anticancer therapies. Preliminary studies suggest that this compound can modulate cellular pathways involved in cancer progression .
Biological Research Applications
The compound's amine group is particularly useful for bioconjugation , allowing researchers to attach it to various biomolecules. This property facilitates:
- Protein-Protein Interactions : By conjugating this compound with specific proteins, scientists can study interactions critical for cellular functions.
- Development of Probes : Researchers are exploring its use in creating probes for imaging techniques or as markers in cellular processes.
Materials Science Applications
In materials science, the properties of this compound enable its use in:
- Crystal Engineering : The nitrogen atoms and oxadiazole ring structure suggest potential for hydrogen bonding and other interactions essential for designing new materials with specific properties.
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli strains. Results indicated that specific derivatives exhibited inhibition zones comparable to those produced by standard antibiotics .
- Anti-inflammatory Research : A comparative study on oxadiazole derivatives demonstrated that those containing the 3-methyl substituent exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism by which 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine with analogous compounds, focusing on structural variations, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
- Heterocycle Core : Replacing the 1,2,4-oxadiazole with 1,3,4-oxadiazole (e.g., 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethylamine) alters electronic properties and metabolic stability due to differences in ring polarity and hydrogen-bonding capacity .
- Halogenation: The 3-fluoro-4-methylphenyl group (CAS 1394041-49-6) introduces electronegativity, which may improve binding affinity to hydrophobic enzyme pockets . Benzyl vs.
Biological Activity
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the oxadiazole moiety is significant as it contributes to various biological activities. The general structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have shown promising results against various cancer cell lines. In a comparative study, derivatives exhibited cytotoxicity against human leukemia (CEM-13 and U-937) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 2.41 |
| This compound | U-937 | 0.65 |
| Doxorubicin | MCF-7 | 0.05 |
These findings indicate that while this compound exhibits cytotoxic effects, it is less potent than established chemotherapeutic agents like doxorubicin.
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis. Studies employing flow cytometry have demonstrated that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of p53 expression levels .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial activities. Research indicates that certain derivatives possess significant activity against various bacterial strains and fungi. For example, modifications in the alkyl side chains have been shown to enhance antimicrobial potency .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the oxadiazole ring can lead to changes in potency and selectivity. For instance:
- Substituent Variation : The introduction of different functional groups at specific positions on the oxadiazole ring significantly alters biological activity.
- Hydrophobic Interactions : Molecular docking studies suggest that hydrophobic interactions between oxadiazole derivatives and target proteins are critical for their binding affinity and efficacy .
Case Studies
Several case studies have explored the therapeutic potential of oxadiazole derivatives:
- Cancer Treatment : A study evaluated a series of 1,2,4-oxadiazole derivatives for their ability to inhibit HDAC enzymes involved in cancer progression. Some compounds showed IC50 values as low as 20 nM against HDACs .
- Antimicrobial Agents : Another investigation focused on synthesizing oxadiazole-based compounds with enhanced antibacterial properties against resistant strains of bacteria .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of amidoxime precursors with ketones or aldehydes under acidic or thermal conditions. For example, reacting 3-methyl-1,2,4-oxadiazole-5-carboxylic acid derivatives with ethylamine precursors in the presence of coupling agents (e.g., EDC/HOBt) yields the target compound . Optimization requires adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to minimize side products like over-oxidized or dimerized species. Yields >70% are achievable with microwave-assisted synthesis .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Spectroscopic methods : H/C NMR (e.g., oxadiazole proton at δ 8.2–8.5 ppm; methyl group at δ 2.3–2.5 ppm) .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 156.1) .
- X-ray crystallography : Resolve regiochemistry using SHELX programs for small-molecule refinement, particularly to distinguish between 1,2,4-oxadiazole isomers .
Q. What safety protocols are recommended for handling fluorinated derivatives of this compound?
Fluorinated analogs (e.g., trifluoromethyl-substituted variants) require strict PPE (gloves, lab coats) and ventilation due to potential toxicity. Stability tests under light, heat, and humidity are critical to prevent degradation into reactive intermediates (e.g., HF release) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Docking studies : Use AutoDock Vina to assess binding affinity to targets like GABA receptors or cancer-related kinases (e.g., EGFR).
- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with logP and IC values .
- MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories using GROMACS .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Dose-response curves : Compare EC values across cell lines (e.g., neuroprotective effects in SH-SY5Y vs. glioblastoma cells) .
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation pathways that may reduce efficacy .
- Off-target screening : Employ BioMAP panels to rule out non-specific interactions .
Q. How does the compound’s 1,2,4-oxadiazole core influence its pharmacokinetic properties?
- Solubility : The oxadiazole ring reduces aqueous solubility (logS ≈ -3.5) but enhances membrane permeability (logP ≈ 1.8) .
- Metabolic pathways : N-demethylation and oxadiazole ring cleavage dominate in vitro, as shown by LC-MS metabolite profiling .
- Plasma protein binding : >90% binding to albumin, measured via equilibrium dialysis .
Methodological Challenges and Solutions
Q. How to optimize enantiomeric resolution for chiral analogs of this compound?
- Chiral chromatography : Use Chiralpak AD-H columns with hexane/isopropanol gradients (85:15) to separate enantiomers (α > 1.5) .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization steps .
Q. What in vitro assays are most reliable for assessing neuroprotective potential?
- Oxidative stress models : Measure ROS reduction in HO-treated neuronal cells using DCFH-DA fluorescence .
- Mitochondrial function : JC-1 staining to evaluate membrane potential in primary cortical neurons .
Q. How to address low yields in scaling up synthesis from milligram to gram quantities?
- Continuous flow chemistry : Improves heat/mass transfer for cyclization steps, reducing side reactions .
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) enhance reproducibility in reductive amination steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
